1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
CAS No.: 129051-93-0
Cat. No.: VC11667922
Molecular Formula: C13H8F10O2
Molecular Weight: 386.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129051-93-0 |
|---|---|
| Molecular Formula | C13H8F10O2 |
| Molecular Weight | 386.18 g/mol |
| IUPAC Name | 1-ethenyl-3-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene |
| Standard InChI | InChI=1S/C13H8F10O2/c1-2-7-4-3-5-8(6-7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2 |
| Standard InChI Key | LLNVBLQWKUBBSO-UHFFFAOYSA-N |
| SMILES | C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |
| Canonical SMILES | C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the 3-position with an ethenyl group and a fluorinated ethoxy side chain. The ethoxy moiety contains a trifluoro segment and a heptafluoropropoxy group, contributing to its high fluorine content (49.2% by mass). The IUPAC name, 1-ethenyl-3-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene, reflects this substitution pattern.
Table 1: Key Identifiers of 1-Ethenyl-3-[1,1,2-Trifluoro-2-(Heptafluoropropoxy)Ethoxy]Benzene
| Property | Value |
|---|---|
| CAS No. | 129051-93-0 |
| Molecular Formula | |
| Molecular Weight | 386.18 g/mol |
| SMILES | C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |
| InChI Key | LLNVBLQWKUBBSO-UHFFFAOYSA-N |
The structural complexity arises from the combination of aromatic and fluorinated aliphatic components, which confer exceptional thermal stability and chemical inertness.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene likely involves multi-step fluorination and etherification reactions. A plausible route, inferred from related compounds , includes:
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Fluorination of Propanol Derivatives: Reaction of 1,1,2-trifluoro-2-hexafluoropropanol with heptafluoropropyl iodide under basic conditions to form the fluorinated ethoxy intermediate.
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Ether Coupling: Nucleophilic substitution of the intermediate with 3-ethenylphenol in the presence of a dehydrohalogenation agent.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Conditions |
|---|---|---|
| 1 | KOH, THF, 0–5°C | |
| 2 | NaH, DMF, 60°C |
Reactivity with Nucleophiles
Studies on structurally similar perfluoropropoxy ethers reveal distinct reactivity patterns:
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Amines: Secondary amines (e.g., piperidine) undergo nucleophilic addition to the double bond or form amides via C-F bond cleavage, depending on solvent polarity .
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Alcohols: In alkaline media, methanol or ethanol substitutes fluorine atoms, yielding mixed ethers as diastereomeric mixtures .
Physicochemical Properties
Thermal Stability
Fluorinated ethers generally exhibit high thermal decomposition temperatures (>300°C). The compound’s stability is attributed to strong C-F bonds (bond energy: 485 kJ/mol) and the electron-withdrawing effect of fluorine, which mitigates oxidative degradation .
Solubility and Polarity
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, THF) but immiscible with water due to hydrophobic perfluorinated chains.
Applications and Industrial Relevance
Materials Science
The compound’s fluorinated structure suggests utility in:
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Polymer Additives: As a comonomer to enhance chemical resistance in fluoropolymers .
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Surfactants: Potential use in firefighting foams or coatings due to low surface tension .
Pharmaceutical Intermediates
While direct applications are undocumented, related fluorinated ethers serve as precursors for anesthetic agents (e.g., sevoflurane) .
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